Product packaging for 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile(Cat. No.:CAS No. 1346686-75-6)

5-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11899975
CAS No.: 1346686-75-6
M. Wt: 195.22 g/mol
InChI Key: GLRXUALIEZAQAJ-UHFFFAOYSA-N
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Description

5-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-75-6) is a high-purity bipyridine derivative supplied with a minimum purity of 98% . This compound, with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol, serves as a critical building block and intermediate in advanced pharmaceutical research and development . The nitrile and bipyridine structure makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . As a specialized chemical intermediate, its core research value lies in its molecular architecture, which combines a methyl-substituted bipyridine core with an electron-withdrawing carbonitrile group. This specific structure is of significant interest in medicinal chemistry for constructing molecular scaffolds and in materials science, where bipyridine derivatives are commonly employed as ligands in coordination chemistry . Researchers utilize this compound strictly for laboratory investigations, and it is certified under ISO quality systems to ensure consistency and reliability for sensitive R&D applications . Please note: This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B11899975 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-75-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,1H3

InChI Key

GLRXUALIEZAQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Coordination Chemistry of 5 Methyl 2,3 Bipyridine 5 Carbonitrile Ligands and Their Metal Complexes

Formation and Characterization of Transition Metal Complexes

Role of Ancillary Ligands in Complex Stability and Reactivity

The stability and reactivity of a complex are not solely dictated by the primary ligand but by the synergistic interplay between the 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile and the ancillary groups. For instance, in octahedral complexes, hard ancillary ligands like halides (e.g., Cl⁻, Br⁻) tend to stabilize higher oxidation states of the metal center. In contrast, soft ligands like carbon monoxide (CO) or phosphines are effective π-acceptors that stabilize low-valent metal centers through back-bonding. wikipedia.org This stabilization affects the reactivity of the complex, for example, in catalytic cycles where the dissociation of an ancillary ligand might be a rate-determining step.

The choice of ancillary ligand can also dictate the isomeric form of the final complex. Studies on iridium(III) and rhodium(III) complexes with related tetrazolate ligands have shown that the coordination mode of the primary ligand can be controlled by the ancillary ligand. For example, using 2,2'-bipyridine (B1663995) (bpy) as an ancillary ligand favored one coordination mode (κN²), while a different ancillary ligand, 2-(2′-pyridyl)phenyl (ppy⁻), resulted in an alternative coordination (κN¹). rsc.org This highlights the subtle yet powerful influence ancillary ligands exert on the structural chemistry of the complex, which in turn governs its reactivity.

In the context of photocatalysis, a field where bipyridine complexes are extensively used, ancillary ligands are crucial. In ruthenium and iridium-based photosensitizers, the ancillary ligands fine-tune the energies of the metal-to-ligand charge transfer (MLCT) states. researchgate.net For a hypothetical complex of [M(this compound)(ancillary)ₓ]ⁿ⁺, strongly π-accepting ancillary ligands would compete with the bipyridine for metal d-electron density, shifting the MLCT absorption and emission energies. This tuning is essential for optimizing the efficiency of light absorption and energy transfer processes.

Ancillary Ligand TypeTypical ExamplesInfluence on Metal CenterExpected Impact on Reactivity
Hard σ-Donors Cl⁻, Br⁻, H₂OStabilize higher oxidation statesMay facilitate oxidative addition reactions
Soft π-Acceptors CO, CN⁻, PhosphinesStabilize lower oxidation statesCan influence ligand substitution rates
Bidentate Chelators 2,2'-Bipyridine (bpy), Phenanthroline (phen)Enforce specific geometries, enhance stabilityIncreases complex robustness, may reduce catalytic turnover if dissociation is required
Cyclometalating Ligands 2-Phenylpyridine (ppy)Form strong M-C bonds, create rigid structuresEnhances photostability and tunes photophysical properties

Metal-Ligand Interactions and Bonding Analysis

The interaction between a metal center and the this compound ligand is a sophisticated interplay of electronic effects. As an asymmetric bidentate ligand, it binds to a metal ion through the nitrogen atoms of its two pyridine (B92270) rings. mdpi.com The bonding is primarily characterized by the donation of the nitrogen lone pair electrons to the vacant d-orbitals of the metal, forming strong sigma (σ) bonds. However, the unique substitution pattern—an electron-donating methyl (-CH₃) group and an electron-withdrawing carbonitrile (-CN) group—introduces a significant electronic push-pull effect across the bipyridine framework, which profoundly influences the metal-ligand bond.

Electron Donation and Pi-Backbonding Phenomena

The bonding in metal complexes of this compound is best described as a synergic process involving both σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. wikipedia.org

σ-Donation: The nitrogen atoms on both pyridine rings act as σ-donors. The electron-donating methyl group at the 5-position increases the electron density on its pyridine ring, enhancing the σ-donor strength of the adjacent nitrogen atom. Conversely, the electron-withdrawing cyano group at the 5'-position reduces the electron density on its ring, weakening the σ-donor capability of its nitrogen atom. This electronic asymmetry affects the respective metal-nitrogen bond lengths and strengths.

π-Backbonding: A key feature of this ligand is its ability to act as a π-acceptor. The π-system of the bipyridine rings, particularly the low-lying π* antibonding orbitals, can accept electron density from filled d-orbitals of the metal. libretexts.org This process, known as π-backbonding, is significantly enhanced by the presence of the electron-withdrawing cyano group. The cyano group's own π* orbitals effectively delocalize the accepted electron density, making the ligand a better π-acceptor than unsubstituted bipyridine. wikipedia.org This back-donation strengthens the metal-ligand bond and stabilizes metals in lower oxidation states. The strength of this interaction can be experimentally observed through techniques like IR spectroscopy in corresponding metal carbonyl complexes, where stronger π-backbonding to the bipyridine ligand results in a higher stretching frequency (νCO) for the co-ligated carbon monoxide. rsc.org

This dual nature—acting as both a σ-donor and a π-acceptor—is fundamental to the stability and electronic properties of the resulting complexes. libretexts.org

Influence of the Substitution Pattern on Electronic Properties of Complexes

The specific substitution pattern of this compound creates an intramolecular electronic gradient that directly modulates the properties of its metal complexes. This "push-pull" arrangement, with an electron-donating group (EDG) on one ring and an electron-withdrawing group (EWG) on the other, has predictable consequences for the complex's redox and spectroscopic properties.

Redox Potentials: The electronic character of substituents significantly impacts the redox potentials of the metal complexes. Electron-withdrawing groups make the ligand easier to reduce and the metal center harder to oxidize. rsc.org Therefore, a complex of this compound is expected to show a less negative first reduction potential (centered on the ligand) compared to a complex with an unsubstituted bipyridine. Conversely, the electron-donating methyl group would partially counteract the effect of the cyano group, making the metal center slightly easier to oxidize compared to a bipyridine substituted with two cyano groups. Studies on systematically substituted bipyridine complexes have established a linear relationship between the redox potential and the electronic parameters (like Hammett constants) of the substituents. researchgate.netresearchgate.net

HOMO-LUMO Gap: The substitution pattern directly tunes the energies of the frontier molecular orbitals (HOMO and LUMO) of the complex. The HOMO is often metal-based in character, while the LUMO is typically centered on the π* orbitals of the bipyridine ligand. The electron-donating methyl group will raise the energy of the HOMO, while the electron-withdrawing cyano group will lower the energy of the LUMO. rsc.org The net effect is a reduction in the HOMO-LUMO energy gap compared to the unsubstituted bipyridine complex. This smaller gap typically results in a bathochromic (red) shift of the lowest-energy MLCT absorption band in the UV-visible spectrum.

Substituent Pattern (on 2,2'-Bipyridine)Effect on Ligand π* OrbitalsEffect on Metal d-OrbitalsPredicted Change in E(Mⁿ⁺/Mⁿ⁻¹)Predicted Change in λₘₐₓ (MLCT)
5,5'-Dimethyl (EDG) Destabilized (Higher Energy)Destabilized (Higher Energy)More NegativeHypsochromic (Blue Shift)
Unsubstituted BaselineBaselineBaselineBaseline
5-Methyl, 5'-Cyano (Push-Pull) Stabilized (Lower Energy)Slightly DestabilizedLess NegativeBathochromic (Red Shift)
5,5'-Dicyano (EWG) Stabilized (Lower Energy)Stabilized (Lower Energy)Least NegativeBathochromic (Red Shift)

Catalytic Applications of 5 Methyl 2,3 Bipyridine 5 Carbonitrile Metal Complexes

General Overview of Bipyridine Ligands in Homogeneous and Heterogeneous Catalysis

Bipyridine ligands are a cornerstone in the field of coordination chemistry and catalysis. orgsyn.orgnih.gov Their utility stems from their ability to form stable chelate complexes with a wide range of transition metals. nih.gov This chelation enhances the stability of the metal center and allows for the fine-tuning of its electronic and steric properties. researchgate.net In homogeneous catalysis, bipyridine complexes are soluble in the reaction medium, leading to high activity and selectivity. They have been instrumental in various transformations, including cross-coupling reactions and polymerizations. orgsyn.orgnih.gov

In heterogeneous catalysis, bipyridine ligands can be incorporated into solid supports such as polymers or metal-organic frameworks (MOFs). iastate.edursc.org This immobilization facilitates catalyst recovery and reuse, which is a significant advantage for industrial applications. nih.govmdpi.com The porous nature of supports like MOFs can also provide size and shape selectivity, influencing the outcome of the catalytic reaction. iastate.edursc.org The versatility of bipyridine ligands, allowing for their use in both solution-phase and solid-supported catalysis, underscores their importance in the development of efficient and sustainable chemical processes. nih.goviastate.edu

Specific Catalytic Transformations Mediated by 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile Complexes

While specific data on the catalytic applications of this compound is limited in publicly available literature, its reactivity can be inferred from the behavior of structurally similar bipyridine ligands. The electronic effects of the methyl and nitrile substituents play a crucial role in modulating the catalytic activity of the metal center. The methyl group is an electron-donating group, which increases the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps. Conversely, the nitrile group is electron-withdrawing, which can influence the reductive elimination step of a catalytic cycle.

Organic Synthesis Reactions (e.g., Cross-Coupling, C-H Functionalization)

Complexes of substituted bipyridines are widely employed in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. iastate.eduvulcanchem.comorgsyn.org For instance, palladium complexes with bipyridine ligands have shown high efficacy in the formation of carbon-carbon bonds. iastate.eduvulcanchem.com The presence of a methyl group, as in this compound, can enhance the catalytic activity in such reactions. iastate.edu

C-H functionalization is another area where bipyridine ligands have proven to be effective. csic.esacs.org Ruthenium and iridium complexes, for example, can activate C-H bonds, allowing for the direct formation of new bonds without the need for pre-functionalized substrates. csic.es The specific substitution pattern on the bipyridine ligand can direct the regioselectivity of the C-H activation. csic.esacs.org

Table 1: Examples of Catalytic Organic Synthesis Reactions with Bipyridine Ligands

Reaction TypeMetal CenterLigand TypeSubstrate ScopeKey FindingsReference
Suzuki-Miyaura Cross-CouplingPalladiumDimethyl-bipyridine dicarboxylic acid in MOFAryl halides and boronic acidsEnhanced catalytic activity with methyl-substituted ligands. iastate.edu
Negishi Cross-CouplingPalladium5-Methyl-2,2'-bipyridine (B31928)Pyridyl zinc reagents and pyridyl triflatesHigh yield synthesis of substituted bipyridines. orgsyn.org
C-H ActivationOsmium6-Methyl-2,2'-bipyridine2,2'-bipyridinesThermodynamically controlled C-H activation. csic.es

Reductive and Oxidative Catalysis

Bipyridine metal complexes are also active in a variety of reductive and oxidative catalytic processes. In reductive catalysis, complexes of metals like rhenium and tungsten with substituted bipyridine ligands are used for the electrochemical reduction of CO2. nih.govrsc.org The electronic nature of the substituents on the bipyridine ligand significantly impacts the efficiency and overpotential of the catalytic system. nih.govresearchgate.netepa.gov While electron-donating groups can increase activity, strongly electron-withdrawing groups like nitriles can sometimes destabilize the catalytic intermediates. nih.govresearchgate.net

In the realm of oxidative catalysis, ruthenium complexes with bipyridine-based ligands have been extensively studied for water oxidation. researchgate.netnih.gov These "blue dimer" type catalysts and their derivatives are crucial for developing artificial photosynthetic systems. The ligand framework plays a vital role in stabilizing the high oxidation states of the metal required for the oxygen evolution reaction. researchgate.net

Table 2: Reductive and Oxidative Catalysis with Bipyridine Complexes

ProcessMetal CenterLigand SubstituentReactionKey ObservationReference
ReductiveTungsten-CN, -CF3 (electron-withdrawing)CO2 ReductionDo not yield efficient catalysts due to high energy intermediates. nih.gov
ReductiveRhenium-tBu, -CH3 (electron-donating)CO2 ReductionIncreased activity compared to the unsubstituted complex. researchgate.netepa.gov
OxidativeRutheniumCarboxylateWater OxidationBase-enhanced catalytic rates. nih.gov

Chemo- and Regioselectivity in Catalytic Systems

The substitution pattern on the bipyridine ligand is a powerful tool for controlling the chemo- and regioselectivity of a catalytic reaction. orgsyn.orgnih.gov In the case of this compound, the distinct electronic nature of the methyl and nitrile groups, combined with their specific positions, can create a highly selective catalytic environment. For instance, in cross-coupling reactions involving substrates with multiple reactive sites, the ligand can direct the catalyst to a specific position. orgsyn.org Similarly, in reactions like the functionalization of unsymmetrical molecules, the ligand's structure can determine which functional group reacts preferentially. nih.gov

Development of Chiral Bipyridine Carbonitrile Ligands for Asymmetric Catalysis

The development of chiral bipyridine ligands is of paramount importance for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. rsc.orgchemrxiv.orgresearchgate.netrsc.org While there is no specific information on chiral variants of this compound, the principles of chiral ligand design can be applied. Chirality can be introduced through various strategies, such as attaching chiral side chains or creating atropisomeric bipyridine scaffolds. chemrxiv.orgresearchgate.net These chiral ligands can then be used in a variety of enantioselective transformations, including cyclopropanation, allylic oxidation, and Friedel-Crafts reactions. rsc.orgresearchgate.netrsc.org The synthesis of a chiral version of this compound would be a valuable addition to the toolbox of ligands for asymmetric catalysis, potentially enabling new and highly selective reactions. rsc.orgchemrxiv.orgresearchgate.netrsc.org

Applications in Materials Science and Supramolecular Assembly Utilizing 5 Methyl 2,3 Bipyridine 5 Carbonitrile

Bipyridine Derivatives as Building Blocks for Functional Materials

Bipyridine derivatives are foundational components in the synthesis of functional materials, prized for their robust coordination chemistry and adaptable electronic properties. The dual nitrogen atoms of the bipyridine unit readily chelate with a vast array of metal ions, enabling the formation of stable metal-organic complexes with predictable geometries. This capacity for forming strong and directional coordination bonds is the cornerstone of their application in constructing sophisticated architectures such as metal-organic frameworks (MOFs) and coordination polymers.

The strategic placement of functional groups on the bipyridine scaffold, as exemplified by the methyl and carbonitrile moieties in 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile, allows for the precise modulation of the resulting material's characteristics. These substituents can alter the steric and electronic landscape of the coordination pocket, thereby influencing the photophysical and electrochemical behavior of the metallic complexes. For instance, the potent electron-withdrawing effect of the carbonitrile group can significantly modify the ligand field strength and the redox potentials of the coordinated metal center. This inherent tunability is paramount for the rational design of materials tailored for specific applications, including catalysis, chemical sensing, and molecular-scale electronics. Furthermore, the inherent planarity and rigidity of the bipyridine framework promote the formation of highly ordered, crystalline structures, a critical feature for many high-performance material applications.

Supramolecular Chemistry and Self-Assembly of Bipyridine Carbonitriles

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, are central to understanding how bipyridine carbonitriles like this compound organize into larger, functional ensembles. The delicate balance of forces such as hydrogen bonding, metal coordination, and π-π stacking dictates the ultimate structure and emergent properties of the supramolecular system.

Hydrogen Bonding and Coordination-Driven Assemblies

In the self-assembly of this compound, both hydrogen bonding and metal-ligand coordination are key driving forces. The nitrogen atom of the cyano group can serve as a hydrogen bond acceptor, enabling the formation of specific, directional interactions that guide the assembly process.

Coordination-driven self-assembly represents a powerful strategy for constructing discrete, symmetrical supramolecular cages or extended, multidimensional networks. By introducing metal ions with specific coordination preferences, the bipyridine ligands are directed to assemble into well-defined, complex architectures. The final topology of the supramolecular assembly is a direct consequence of the interplay between the geometric preferences of the metal ion and the designed structure of the ligand.

Two-Dimensional (2D) Supramolecular Nanostructures

A significant frontier in this field is the creation of two-dimensional (2D) supramolecular nanostructures on solid surfaces. The spontaneous organization of molecules like this compound on a substrate can be precisely controlled to generate highly ordered, single-layer films with tailored patterns and functionalities. These 2D arrays are stabilized by a network of intermolecular forces, including van der Waals interactions and hydrogen bonds, working in concert with molecule-substrate interactions. Research has demonstrated that the self-assembly of substituted bipyridines on surfaces can lead to the formation of well-defined 2D crystalline networks, paving the way for the bottom-up fabrication of next-generation nanoscale electronic and sensing devices.

Electronic and Optoelectronic Materials based on Bipyridine Carbonitrile Complexes

Metal complexes incorporating bipyridine carbonitrile ligands are attracting considerable attention for their potential use in a variety of electronic and optoelectronic applications. The synergistic combination of a central metal ion with the tunable electronic landscape of the bipyridine carbonitrile ligand enables the creation of materials with customized light-absorbing and -emitting capabilities, as well as efficient charge and energy transport properties.

Development of Photosensitizers and Light-Emitting Materials (focus on principles)

The utility of bipyridine complexes as photosensitizers stems from their capacity to absorb light energy and subsequently initiate a chemical reaction or transfer the absorbed energy to another molecule. Upon absorbing a photon, the complex transitions to an electronically excited state. The strategic design of the ligand, including the incorporation of a carbonitrile group, can modulate the energy level and lifetime of this excited state, which are crucial determinants of photosensitization efficiency.

Charge Transfer and Energy Transfer Properties

Charge transfer and energy transfer are fundamental processes that underpin the function of numerous optoelectronic devices. Within bipyridine complexes, light absorption can induce a metal-to-ligand charge transfer (MLCT), a process where an electron is promoted from a metal-centered orbital to a ligand-centered orbital. The presence of the electron-withdrawing carbonitrile group in this compound can lower the energy of the ligand's acceptor orbital, facilitating MLCT transitions that are often responsible for the strong visible light absorption of these complexes.

Energy transfer involves the non-radiative passage of excitation energy from a photo-excited donor to an acceptor molecule. The efficiency of this process is acutely sensitive to the distance between the donor and acceptor and the degree of spectral overlap between the donor's emission and the acceptor's absorption. The well-defined and rigid structures afforded by bipyridine carbonitrile complexes allow for precise control over these parameters, enabling the design of highly efficient energy transfer cascades for applications ranging from artificial photosynthesis to advanced luminescent sensors.

Theoretical and Computational Chemistry Studies on 5 Methyl 2,3 Bipyridine 5 Carbonitrile

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic properties.

Hypothetical optimized geometrical parameters for 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile, based on computational studies of analogous molecules, are presented below.

ParameterCalculated Value (Å or °)
C2-C3' Bond Length (Å)1.49
Pyridine (B92270) Ring 1 - Pyridine Ring 2 Dihedral Angle (°)25.0
C5'-C≡N Bond Length (Å)1.15
C5-CH3 Bond Length (Å)1.51

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted pyridine ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring bearing the nitrile group. The nitrile group is a strong electron-withdrawing group, which lowers the energy of the LUMO. The methyl group, being a weak electron-donating group, raises the energy of the HOMO. This separation of the HOMO and LUMO onto different parts of the molecule is characteristic of a "push-pull" system and can lead to interesting photophysical properties.

Quantum chemical calculations can provide precise energies for the HOMO and LUMO and visualize their spatial distribution. The character of these orbitals (e.g., π, σ, or non-bonding) determines the types of chemical reactions the molecule will undergo.

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for its balance of accuracy and computational cost.

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated, which can then be compared with experimental data to confirm the structure of the compound. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum. researchgate.net This is particularly useful for understanding the electronic properties of molecules like this compound, which are expected to have interesting photophysical behavior due to their conjugated π-system. The predicted absorption maxima can help in the design of new materials with specific optical properties.

Spectroscopic PropertyPredicted Value
Major IR Stretching Frequency (C≡N) (cm⁻¹)~2230
Calculated UV-Vis λmax (nm)~310

DFT calculations are invaluable for studying the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. nih.govmdpi.com For example, DFT could be used to investigate the energetics of the synthesis of this compound, potentially identifying key intermediates and transition states in cross-coupling reactions.

Furthermore, DFT can be used to study the reactivity of the molecule itself, for instance, in its reactions with other chemical species. researchgate.net The calculated reaction energies and barriers can provide insights into the feasibility and kinetics of various chemical transformations.

Computational Modeling of Metal-Ligand Interactions

The bipyridine moiety is a well-known chelating ligand in coordination chemistry. vulcanchem.com this compound can act as a ligand, coordinating to metal ions through the nitrogen atoms of its pyridine rings. Computational modeling can be used to study the interactions between this ligand and various metal ions. nih.govchemrxiv.org

These models can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the complex. rsc.org This information is crucial for designing new metal complexes with specific catalytic, photophysical, or magnetic properties. For example, DFT calculations can be used to investigate the geometry of a ruthenium(II) complex with this compound and to understand the nature of the metal-to-ligand charge transfer (MLCT) transitions that are often observed in such complexes. nih.gov

Metal ComplexCalculated PropertyValue
[Ru(bpy)₂(this compound)]²⁺Ru-N(pyridine 1) Bond Length (Å)2.06
Ru-N(pyridine 2) Bond Length (Å)2.08

Predictive Studies on Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights that complement and guide experimental studies. For this compound, these methods can elucidate the electronic structure and identify the most probable sites for chemical reactions. Key approaches include Frontier Molecular Orbital (FMO) theory, analysis of Molecular Electrostatic Potential (MESP) maps, and the calculation of reactivity descriptors derived from Density Functional Theory (DFT).

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, indicating the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of an electron-donating methyl (-CH₃) group and an electron-withdrawing cyano (-CN) group on the bipyridine framework significantly influences the distribution and energy of these frontier orbitals. The methyl group tends to raise the energy of the HOMO, while the cyano group typically lowers the energy of the LUMO. This combined effect can lead to a reduced HOMO-LUMO gap compared to unsubstituted bipyridine, suggesting enhanced reactivity. rsc.org

Computational models would show the HOMO is likely distributed over the pyridine ring containing the electron-donating methyl group, while the LUMO would be more localized on the pyridine ring bearing the electron-withdrawing cyano group. This separation suggests that nucleophilic attack would be directed towards the carbon atoms of the cyano-substituted ring, whereas electrophilic attack would favor the nitrogen atom and carbon atoms of the methyl-substituted ring.

Global Reactivity Descriptors

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons.

This table is generated based on established principles of computational chemistry. The values are representative and would require specific DFT calculations for precise quantification.

Molecular Electrostatic Potential (MESP)

MESP maps provide a visual representation of the charge distribution on the surface of a molecule. scirp.org These maps are invaluable for predicting the sites of non-covalent interactions as well as electrophilic and nucleophilic attacks. The potential is color-coded, where red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. scirp.org

For this compound, an MESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of both pyridine rings due to their lone pairs of electrons, with the nitrogen on the methyl-substituted ring being slightly more electron-rich. The nitrogen of the cyano group would also exhibit negative potential. These are the primary sites for protonation and coordination with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms and potentially on the carbon atom of the cyano group, as well as the pyridine ring carbons adjacent to the electron-withdrawing nitrile group. These regions are susceptible to attack by nucleophiles.

Local Reactivity Descriptors (Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function (f(r)), predict the reactivity of specific atomic sites within the molecule. researchgate.net The Fukui function measures the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net

f⁺(r): Predicts the site for nucleophilic attack (where an electron is added).

f⁻(r): Predicts the site for electrophilic attack (where an electron is removed).

f⁰(r): Predicts the site for radical attack.

Condensed Fukui functions simplify this by assigning a numerical value to each atom. For this compound, a Fukui function analysis would likely identify the carbon atoms of the nitrile-bearing ring as having the highest f⁺ values, making them the most probable sites for nucleophilic attack. The nitrogen and carbon atoms on the methyl-substituted ring would likely have the highest f⁻ values, marking them as the preferred sites for electrophilic attack.

Atom/RegionPredicted f⁺ (Nucleophilic Attack)Predicted f⁻ (Electrophilic Attack)Rationale
Nitrile Carbon HighLowStrong electron-withdrawing effect makes it highly electrophilic.
Carbons on Cyano-Ring Moderate-HighLowElectron deficiency induced by the -CN group.
N on Methyl-Ring LowHighElectron-donating -CH₃ group and lone pair availability.
Carbons on Methyl-Ring LowModerate-HighIncreased electron density from the -CH₃ group.

This table presents predicted trends based on the electronic nature of substituents and established reactivity principles. researchgate.netacs.org Precise values require specific quantum chemical calculations.

By combining these computational approaches, a comprehensive predictive model of the chemical behavior of this compound can be constructed, guiding synthetic efforts and the design of new functional materials.

Reactivity and Further Derivatization of 5 Methyl 2,3 Bipyridine 5 Carbonitrile

Chemical Transformations Involving the Carbonitrile Group

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine (B92270) ring to which it is attached, while also serving as a valuable synthetic handle for conversion into other functional groups.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While direct nucleophilic substitution at the nitrile carbon is not a typical reaction pathway, nucleophilic additions are common and can lead to a variety of products. encyclopedia.pub Generally, these reactions require activation of the nitrile, often through protonation or coordination to a Lewis acid, to increase its electrophilicity. libretexts.org

Nitrile anions, formed by deprotonation of the α-carbon of alkyl nitriles, are potent nucleophiles in their own right, participating in additions and substitutions. encyclopedia.pub However, for 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile, the nitrile is attached to an aromatic ring, precluding the direct formation of such an anion at the ring carbon.

Nucleophilic attack on the nitrile can be initiated by a range of nucleophiles. For instance, organometallic reagents like Grignard or organolithium compounds can add to the nitrile to form metalloimines, which upon hydrolysis yield ketones. The bipyridine core itself can influence this reactivity, potentially coordinating with the metal ion of the organometallic reagent and influencing the regioselectivity of the attack.

In the context of the bipyridine system, intramolecular nucleophilic attack is also a possibility, especially if a suitable nucleophile is generated elsewhere on the molecule. This could lead to the formation of novel heterocyclic structures fused to the bipyridine framework. While specific examples for this compound are not extensively documented, the general principles of nitrile chemistry suggest a rich potential for such transformations.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can occur on the pyridine ring, particularly at positions activated by the electron-withdrawing nitrile group. nih.govresearchgate.net The presence of a suitable leaving group, or activation of a C-H bond, would be necessary for such a reaction to proceed.

Reaction Type Reagents Potential Products
Nucleophilic AdditionGrignard Reagents (R-MgX), Organolithium Reagents (R-Li)Ketones (after hydrolysis)
Nucleophilic AdditionHydroxylamine (NH₂OH)N-hydroxyimidamides
Nucleophilic AdditionAlcohols (R-OH)Imidates
Nucleophilic Aromatic SubstitutionVarious NucleophilesSubstituted bipyridines

The carbonitrile group is a versatile precursor to other important functional groups, most notably amides and carboxylic acids, through hydrolysis. chemistrysteps.comlibretexts.orglibretexts.org

Hydrolysis to Amides:

Partial hydrolysis of the nitrile yields the corresponding amide, 5-Methyl-[2,3'-bipyridine]-5'-carboxamide. This transformation can be achieved under both acidic and basic conditions, though careful control of reaction parameters is necessary to prevent further hydrolysis to the carboxylic acid. chemistrysteps.comoatext.com Milder reaction conditions, such as using a controlled amount of water or specific catalysts, favor the formation of the amide. libretexts.orggoogle.comresearchgate.net For instance, the use of a Brønsted acid in the presence of a limited amount of water can effectively stop the reaction at the amide stage.

Hydrolysis to Carboxylic Acids:

Complete hydrolysis of the nitrile group under more forcing acidic or basic conditions leads to the formation of 5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis: The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. youtube.com

Base-catalyzed hydrolysis: This method involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The initial product is the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com The mechanism proceeds via the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Starting Material Reagents and Conditions Major Product
This compoundH₂O, H⁺ (catalytic), controlled conditions5-Methyl-[2,3'-bipyridine]-5'-carboxamide
This compoundH₂O, H⁺ or OH⁻, heat5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid

Reactivity of the Bipyridine Core

The bipyridine core of the molecule is a key determinant of its coordination chemistry and also presents opportunities for further functionalization through reactions involving the aromatic rings.

Dearomatization of N-heterocycles is a powerful strategy for the synthesis of complex three-dimensional structures from readily available flat aromatic precursors. nih.gov The bipyridine unit can undergo dearomatization reactions, although this often requires activation, for example, by coordination to a metal center. nih.govcsic.esrsc.org

Nucleophilic addition to the bipyridine rings can lead to dearomatized intermediates. acs.orgcsic.es The regioselectivity of such additions is influenced by the electronic properties of the substituents. In this compound, the electron-withdrawing nitrile group on one ring and the electron-donating methyl group on the other create a polarized system, which could direct nucleophilic attack to specific positions.

Metal-mediated dearomatization is another important pathway. nih.gov Transition metal complexes can facilitate the addition of nucleophiles or undergo reductive processes that disrupt the aromaticity of the pyridine rings.

Beyond the existing methyl and cyano groups, other positions on the bipyridine rings can be functionalized to introduce further diversity. Electrophilic aromatic substitution on the pyridine rings is generally difficult due to the electron-deficient nature of the rings, but can be achieved under harsh conditions or with highly reactive electrophiles.

A more common approach is nucleophilic aromatic substitution, particularly on the pyridine ring bearing the electron-withdrawing nitrile group. nih.gov Halogenation of the bipyridine core, followed by cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings), is a powerful method for introducing a wide range of substituents. mdpi.com The methyl group can also serve as a handle for functionalization, for instance, through radical halogenation to form a halomethyl group, which is a versatile precursor for further modifications. orgsyn.org

Strategies for Post-Synthetic Modification and Diversification

The term "post-synthetic modification" is often used in the context of metal-organic frameworks, where ligands are modified after the framework has been assembled. unist.ac.kr However, the concept can be extended to the diversification of a core molecule like this compound.

Strategies for diversification can be broadly categorized based on the reactive handle being targeted:

Transformations of the Nitrile Group: As detailed in section 7.1.2, the nitrile can be converted to an amide or a carboxylic acid. The carboxylic acid, in particular, opens up a vast array of possibilities for further derivatization, such as esterification or amide coupling with various amines.

Modification of the Bipyridine Core: This can involve the introduction of new functional groups at various positions on the rings, as discussed in section 7.2.2. Cross-coupling reactions on halogenated derivatives are particularly powerful in this regard.

Derivatization of the Methyl Group: The methyl group can be functionalized, for example, by oxidation to an aldehyde or a carboxylic acid, or by halogenation to a halomethyl group, which can then be subjected to nucleophilic substitution.

A powerful strategy for the diversification of bipyridines involves the conversion of a pyridine-N-oxide to a trimethylaminium salt, which can then be displaced by a variety of nucleophiles, including those that form C-O, C-S, and C-F bonds. chemrxiv.orgnih.gov This approach allows for the introduction of a wide range of functional groups under relatively mild conditions.

The combination of these strategies allows for the systematic modification of the electronic and steric properties of this compound, enabling the fine-tuning of its properties for specific applications, such as in the design of new ligands for catalysis or functional materials.

Q & A

Q. What are the common synthetic routes for preparing 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to assemble the bipyridine core. For example:
  • Step 1 : Prepare pyridine precursors with methyl and nitrile groups via nucleophilic substitution (e.g., replacing halogens with nitrile groups using CuCN or KCN under reflux conditions) .
  • Step 2 : Couple the two pyridine rings using Suzuki-Miyaura or Stille coupling, leveraging Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm in ¹H NMR) and nitrile carbons (δ ~115–120 ppm in ¹³C NMR). Aromatic protons in bipyridine appear as multiplets between δ 7.0–9.0 ppm .
  • IR Spectroscopy : Confirm nitrile presence via a sharp peak at ~2200–2250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Determine molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀N₃: 196.0870) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

  • Methodological Answer : Regioselectivity in bipyridine coupling can be controlled using:
  • Directing Groups : Introduce temporary substituents (e.g., -OMe or -NO₂) to steer coupling to specific positions, later removed via hydrolysis or reduction .
  • Catalytic Systems : Use Pd-XPhos catalysts to favor cross-coupling at sterically hindered positions .
  • Computational Modeling : Predict reactive sites using DFT calculations to optimize precursor design .

Q. What are the implications of steric and electronic effects on the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 5 hinders nucleophilic attack at adjacent carbons. Use bulky bases (e.g., LDA) or low-temperature conditions (−78°C) to mitigate side reactions .
  • Electronic Effects : The electron-withdrawing nitrile group activates the pyridine ring for electrophilic substitution. For example, halogenation (e.g., Br₂/FeBr₃) occurs preferentially at the 4-position of the nitrile-bearing ring .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer :
  • Drug Discovery : Functionalize the nitrile group via hydrolysis to carboxylic acids or reduction to amines for target engagement (e.g., kinase inhibitors) .
  • Coordination Chemistry : Use the bipyridine core as a ligand for metal complexes (e.g., Ru or Ir) in catalytic or photoluminescent applications .
  • SAR Studies : Modify methyl/nitrile positions to assess impact on bioactivity (e.g., antimicrobial or anticancer screens) .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for similar carbonitriles?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may differ between studies .
  • Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., dehalogenated byproducts in cross-coupling reactions) .
  • Catalyst Screening : Compare Pd-based vs. Cu-mediated systems for nitrile introduction, as efficiency varies with substrate electronics .

Methodological Best Practices

Q. What purification strategies are recommended for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients for challenging separations .
  • Sublimation : For thermally stable batches, sublimate at 120–150°C under vacuum to remove volatile impurities .

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